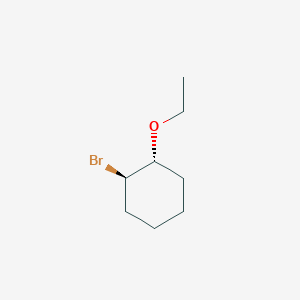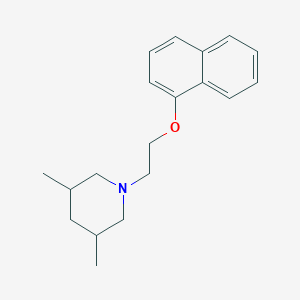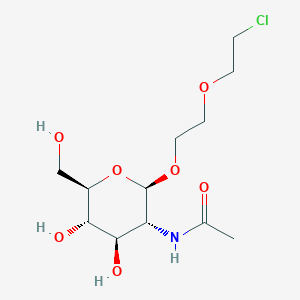
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with chloroethoxy and acetylamino substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroethanol with ethylene oxide to produce 2-(2-chloroethoxy)ethanol . This intermediate is then reacted with 2-deoxy-2-acetamido-D-glucose under specific conditions to form the final product. The reaction conditions often include the use of solvents like water or organic solvents, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like nitric acid to form corresponding acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and sodium alkoxides for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the glucopyranoside backbone can be recognized by carbohydrate-binding proteins . These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(2-chloroethoxy)ethanol: A simpler compound with similar chloroethoxy functionality.
2-(2-chloroethoxy)ethyl acetate: Another related compound with an acetate group instead of the glucopyranoside backbone.
2-(2-chloroethoxy)acetic acid: A compound with a carboxylic acid group, used in different applications.
Uniqueness
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is unique due to its combination of a glucopyranoside backbone with chloroethoxy and acetylamino substituents. This structure imparts specific chemical and biological properties that are not found in simpler related compounds .
特性
CAS番号 |
244267-45-6 |
|---|---|
分子式 |
C12H22ClNO7 |
分子量 |
327.76 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-2-[2-(2-chloroethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C12H22ClNO7/c1-7(16)14-9-11(18)10(17)8(6-15)21-12(9)20-5-4-19-3-2-13/h8-12,15,17-18H,2-6H2,1H3,(H,14,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChIキー |
WFEKKWDRJPGTBV-LZQZFOIKSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCCl)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCCl)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14143115.png)
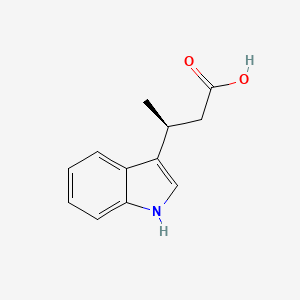

![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
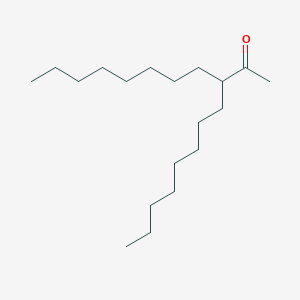
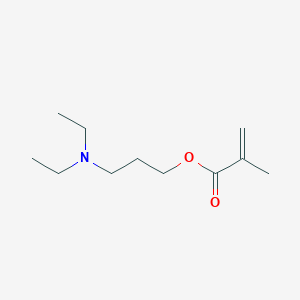
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
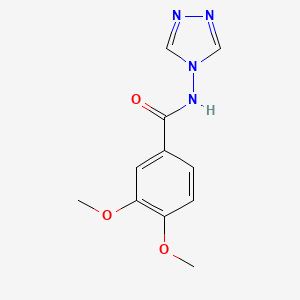

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
